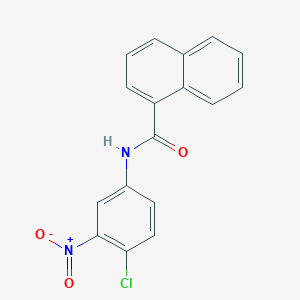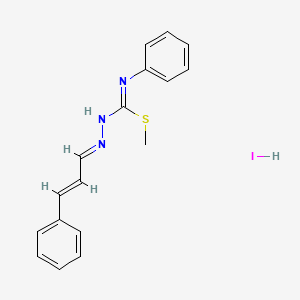
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide, also known as DMEMB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit interesting biological properties.
作用机制
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide is not fully understood. However, several studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby inhibiting cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antioxidant activities. This compound has been found to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which are important mediators of oxidative stress.
实验室实验的优点和局限性
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has several advantages as a research tool. This compound is relatively easy to synthesize and has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition, this compound has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
未来方向
There are several future directions for research on 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide. One area of interest is the development of more potent analogs of this compound. Several studies have shown that small modifications to the structure of this compound can lead to significant improvements in anticancer activity. Another area of interest is the investigation of the mechanism of action of this compound. A better understanding of how this compound works at the molecular level could lead to the development of more effective therapeutic agents. Finally, there is also interest in exploring the potential of this compound for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成方法
The synthesis of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been described in several research papers. One of the most common methods involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with 4-methylbenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to yield this compound.
科学研究应用
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been studied extensively in the field of cancer research. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
属性
IUPAC Name |
3,5-dichloro-4-ethoxy-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-22-16-14(18)8-13(9-15(16)19)17(21)20-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRBKXLNKFYWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)


![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)

![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)